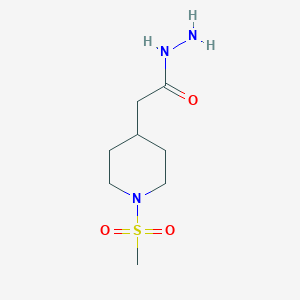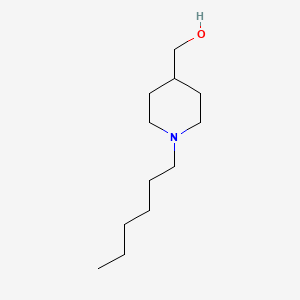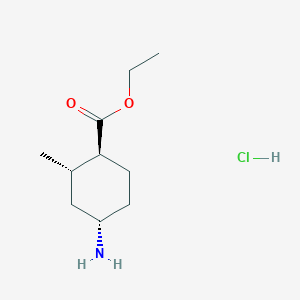![molecular formula C9H13Cl2N3 B15359047 (1-Methylpyrrolo[2,3-b]pyridin-5-yl)methanamine;dihydrochloride](/img/structure/B15359047.png)
(1-Methylpyrrolo[2,3-b]pyridin-5-yl)methanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methylpyrrolo[2,3-b]pyridin-5-yl)methanamine; dihydrochloride:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylpyrrolo[2,3-b]pyridin-5-yl)methanamine; dihydrochloride typically involves multiple steps, starting with the construction of the pyrrolopyridine core. One common approach is the cyclization of a suitable precursor containing both pyrrole and pyridine functionalities. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the fused ring system.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the necessary reaction conditions. The process would be optimized for efficiency and yield, with careful control of temperature, pressure, and reagent concentrations to ensure consistent product quality.
Chemical Reactions Analysis
(1-Methylpyrrolo[2,3-b]pyridin-5-yl)methanamine; dihydrochloride: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups, such as aldehydes or ketones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or other reduced forms.
Substitution: Substitution reactions can introduce different substituents onto the pyrrolopyridine core, altering its chemical properties.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as chromium(VI) oxide or potassium permanganate.
Reduction reactions might involve hydrogen gas in the presence of a catalyst or reducing agents like lithium aluminum hydride.
Substitution reactions could employ various electrophiles or nucleophiles, depending on the desired substitution pattern.
Major Products Formed:
Oxidation products: Aldehydes, ketones, carboxylic acids.
Reduction products: Primary amines, secondary amines.
Substitution products: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
(1-Methylpyrrolo[2,3-b]pyridin-5-yl)methanamine; dihydrochloride: has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a tool in biological studies to investigate the interactions of pyrrolopyridine derivatives with biological targets.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be utilized in the production of materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism by which (1-Methylpyrrolo[2,3-b]pyridin-5-yl)methanamine; dihydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
(1-Methylpyrrolo[2,3-b]pyridin-5-yl)methanamine; dihydrochloride: can be compared with other similar compounds, such as:
N-Methyl-1-(3-pyridin-3-ylisoxazol-5-yl)methanamine dihydrochloride
{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine dihydrochloride
These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical properties and potential applications. The uniqueness of (1-Methylpyrrolo[2,3-b]pyridin-5-yl)methanamine; dihydrochloride lies in its specific arrangement of atoms and the resulting biological and chemical activities.
Properties
Molecular Formula |
C9H13Cl2N3 |
|---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
(1-methylpyrrolo[2,3-b]pyridin-5-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H11N3.2ClH/c1-12-3-2-8-4-7(5-10)6-11-9(8)12;;/h2-4,6H,5,10H2,1H3;2*1H |
InChI Key |
QZOUMUHWJKXYQG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=CC(=CN=C21)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate](/img/structure/B15358978.png)

![O3-tert-butyl O1-methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate](/img/structure/B15358986.png)

![2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride](/img/structure/B15358991.png)
![4-[5-(1,3-Dioxolan-2-yl)furan-2-yl]pyridazine](/img/structure/B15358994.png)

![N-[2-(dimethylamino)ethyl]-4-formylbenzenesulfonamide](/img/structure/B15359005.png)

![2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1-methyl-quinolin-8-ol](/img/structure/B15359017.png)
![1-Propyne, 3-[(1-methylethyl)thio]-](/img/structure/B15359019.png)
